

Theoretical and computational studies of (1-Ethynylcyclopropyl)methanol

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Compound of Interest

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **(1-Ethynylcyclopropyl)methanol**

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Introduction

(1-Ethynylcyclopropyl)methanol is a fascinating organic molecule that incorporates three distinct and reactive functional groups: a hydroxyl group, a strained cyclopropyl ring, and a terminal alkyne (ethynyl group). This unique combination makes it a valuable building block in synthetic chemistry, with potential applications in the development of novel pharmaceuticals and materials. The inherent strain of the three-membered ring and the electronic characteristics of the triple bond introduce significant complexity to its conformational landscape and reactivity profile.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of **(1-Ethynylcyclopropyl)methanol**. Moving beyond a mere recitation of methods, we delve into the causality behind procedural choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with the tools to predict and understand the molecule's structural, spectroscopic, and electronic properties, thereby accelerating experimental design and discovery.

Part 1: Molecular Structure and Conformational Analysis

The starting point for understanding any molecule's behavior is to define its three-dimensional structure. For a flexible molecule like **(1-Ethynylcyclopropyl)methanol**, this involves not just finding a single energy minimum but exploring its entire conformational space. The orientation of the hydroxymethyl (-CH₂OH) and ethynyl (-C≡CH) groups relative to the cyclopropyl ring dictates the molecule's overall shape, polarity, and how it interacts with other molecules.

Expertise & Experience: The Rationale for DFT

To model this molecule, we turn to computational quantum chemistry.^[1] Density Functional Theory (DFT) has emerged as the workhorse for such investigations, providing a robust balance between accuracy and computational cost.^[1] Specifically, the B3LYP hybrid functional is often chosen as it incorporates a portion of the exact Hartree-Fock exchange, offering a good description of electronic structure for a wide range of organic molecules.^{[2][3]} This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for the electrons, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to describe bond anisotropies accurately.

Protocol 1: Geometry Optimization and Conformational Search

This protocol outlines a self-validating workflow to identify the most stable conformer of **(1-Ethynylcyclopropyl)methanol**.

Step 1: Initial Structure Generation

- Use a molecular builder (e.g., GaussView, Avogadro) to construct an initial 3D structure of **(1-Ethynylcyclopropyl)methanol**.

Step 2: Conformational Scan (Potential Energy Surface Scan)

- Identify the key rotatable bonds (dihedral angles). For this molecule, the critical dihedrals are C-C-C-O and C-C-C-C (involving the substituents and the ring).

- Perform a relaxed potential energy surface scan by systematically rotating these dihedrals (e.g., in 15° increments) while optimizing the rest of the molecule's geometry at each step. This is typically done with a lower-cost method/basis set to save computational time.

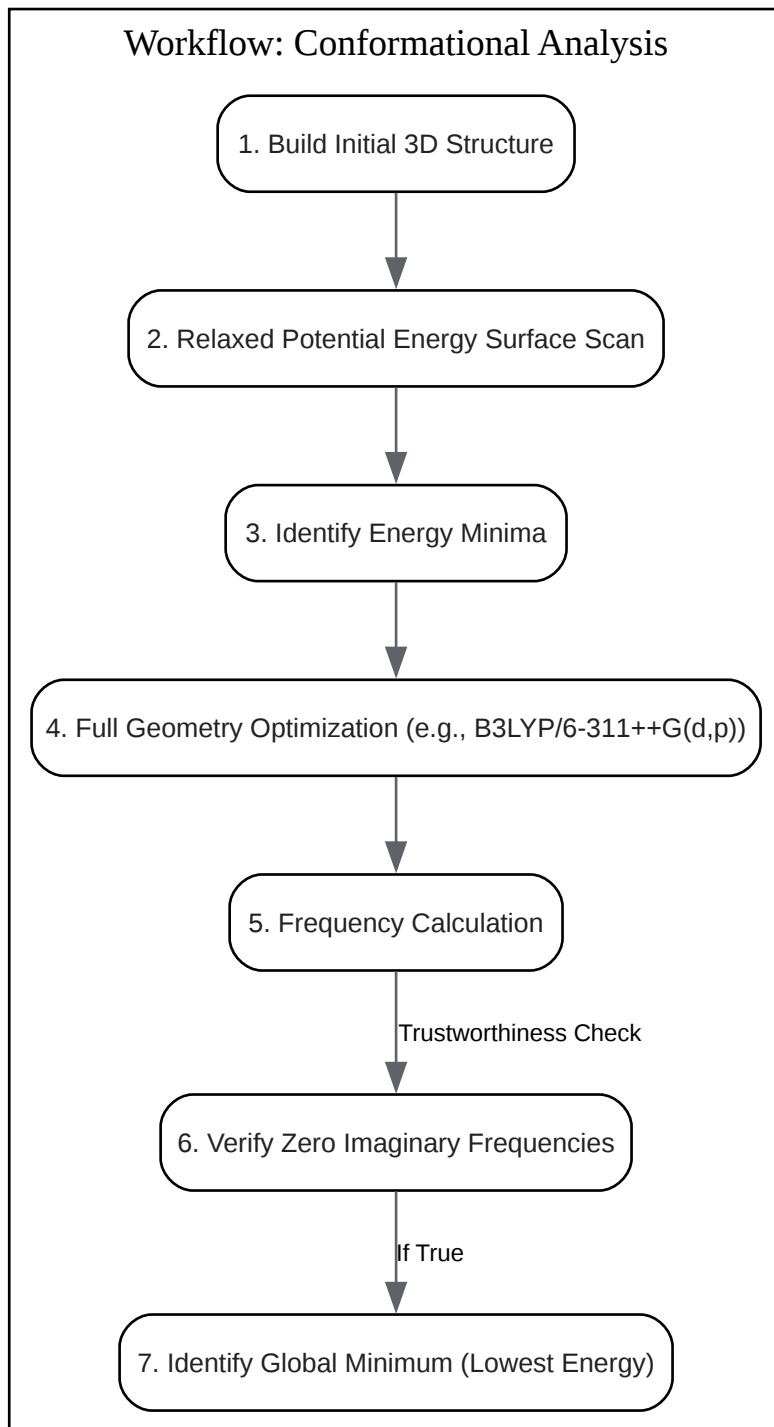
Step 3: Optimization of Stationary Points

- From the potential energy surface scan, identify all energy minima.
- Perform a full geometry optimization on each of these minima using a higher-level theory (e.g., B3LYP/6-311++G(d,p)). This refines the structures to the nearest stationary point on the potential energy surface.

Step 4: Vibrational Frequency Analysis

- For each optimized structure, perform a vibrational frequency calculation at the same level of theory.
- Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be discarded or further investigated.

The structure with the lowest electronic energy (including zero-point vibrational energy correction) is the global minimum and represents the most stable conformer in the gas phase at 0 K.



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Caption: Workflow for identifying the global minimum energy conformer.

Data Presentation: Optimized Geometrical Parameters

The output of the geometry optimization provides precise bond lengths and angles. This data is crucial for comparing with experimental results (e.g., from X-ray crystallography, if available) and for understanding the structural impact of the functional groups.

Parameter	Description	Calculated Value (Å or °)
<hr/>		
Bond Lengths		
C1-C2	Cyclopropyl C-C	~1.51
C1-C(alkyne)	Ring to Alkyne C	~1.45
C≡C	Alkyne C-C Triple Bond	~1.21
C-H (alkyne)	Alkyne C-H	~1.07
C1-C(methanol)	Ring to Methanol C	~1.52
C-O	Methanol C-O	~1.43
O-H	Hydroxyl O-H	~0.97
<hr/>		
Bond Angles		
C2-C1-C3	Internal Cyclopropyl	~60.0
C(alkyne)-C1-C(methanol)	Substituent Angle	~118.0
C1-C-O	Methanol Angle	~112.0
<hr/>		
Dihedral Angle		
O-C-C1-C(alkyne)	Key Conformer Angle	Varies
<hr/>		

Note: These are representative values. Actual calculated values will depend on the final optimized global minimum.

Part 2: Vibrational Spectroscopy Analysis

Computational vibrational spectroscopy is a powerful tool for interpreting and predicting experimental infrared (IR) and Raman spectra.^[4] By calculating the vibrational frequencies and their corresponding intensities, we can assign specific absorption bands to the motions of functional groups within the molecule.

Expertise & Experience: The Harmonic Approximation and Scaling Factors

Frequency calculations are typically performed within the harmonic approximation, which models bonds as perfect springs. This assumption leads to a systematic overestimation of vibrational frequencies compared to experimental values, which reflect anharmonicity. To correct for this, calculated frequencies are uniformly scaled. The scaling factor is method-dependent; for B3LYP with a 6-31G(d) basis set, a factor around 0.96 is common, while larger basis sets may require slightly different factors.[\[5\]](#)

Protocol 2: Calculation of IR and Raman Spectra

Step 1: Prerequisite

- Ensure you have the fully optimized, global minimum structure of **(1-Ethynylcyclopropyl)methanol** from Protocol 1.

Step 2: Frequency Calculation Keyword

- In your computational chemistry software (e.g., Gaussian), use a keyword that requests both frequency and intensity calculations (e.g., Freq=Raman).

Step 3: Execution and Analysis

- Run the calculation. The output will list the harmonic vibrational frequencies (in cm^{-1}), their IR intensities (in km/mol), and Raman activities.

Step 4: Apply Scaling Factor

- Multiply each calculated frequency by the appropriate scaling factor for your chosen level of theory.

Step 5: Spectral Visualization

- Use visualization software to plot the scaled frequencies and their intensities as a Lorentzian or Gaussian line shape to generate a theoretical spectrum. This can be directly compared to an experimental spectrum.

Data Presentation: Vibrational Mode Assignments

Vibrational Mode	Description	Calculated (Scaled) Wavenumber (cm ⁻¹)	Expected IR Intensity
v(O-H)	Hydroxyl group stretch	~3650	Strong, Broad
v(≡C-H)	Terminal alkyne C-H stretch	~3300	Strong, Sharp
v(C-H)	CH ₂ and cyclopropyl C-H stretches	2900-3100	Medium
v(C≡C)	Alkyne C≡C triple bond stretch	~2150	Weak to Medium
δ(CH ₂)	CH ₂ scissoring	~1450	Medium
v(C-O)	C-O stretch	~1050	Strong
Ring Modes	Cyclopropyl ring breathing/deformation	800-1200	Variable
	S		

Note: The intensity of the C≡C stretch in the IR spectrum can be weak if the change in dipole moment during the vibration is small.

Part 3: Electronic Properties and Chemical Reactivity

Beyond structure, computational chemistry provides profound insights into the electronic nature of a molecule, which governs its reactivity.^[1] Analyses like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) are indispensable for predicting reaction sites and understanding electronic transitions.

Expertise & Experience: FMO and MEP as Reactivity Predictors

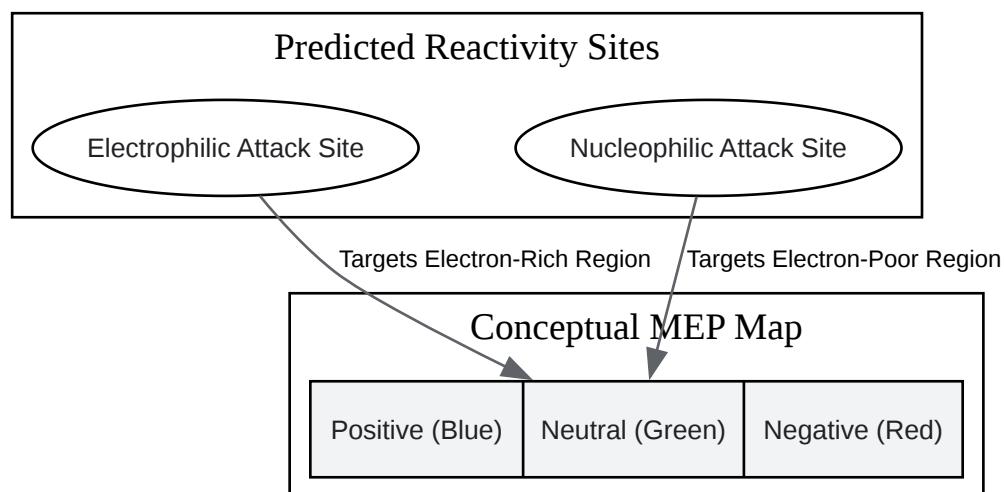
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to

chemical reactivity.

- HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are likely sites of electrophilic attack.
- LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are likely sites of nucleophilic attack.
- HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[2]

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to a molecule's charge distribution.

- Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on the oxygen atom. These are prime targets for electrophiles.
- Positive Regions (Blue): Indicate electron-poor areas, such as the acidic protons of the hydroxyl and ethynyl groups. These are attractive sites for nucleophiles.
- Neutral Regions (Green): Represent areas of nonpolar character, like the C-H bonds of the cyclopropyl ring.



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Caption: Relationship between MEP regions and sites of chemical attack.

Protocol 3: Electronic Property and Reactivity Analysis

Step 1: Prerequisite

- Use the optimized global minimum structure from Protocol 1.

Step 2: Population and Orbital Analysis

- Perform a single-point energy calculation. Ensure your calculation generates the necessary output for orbital analysis (e.g., using Pop=Full in Gaussian).
- Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$).

Step 3: MEP Surface Generation

- Use the output checkpoint or wavefunction file from the single-point calculation.
- Employ visualization software (e.g., GaussView, Multiwfn^[6]) to generate the MEP surface mapped onto the molecule's electron density.

Step 4: Calculation of Global Reactivity Descriptors

- Using the HOMO and LUMO energies, calculate key chemical descriptors based on conceptual DFT:
 - Ionization Potential ($I \approx -E_{\text{HOMO}}$)
 - Electron Affinity ($A \approx -E_{\text{LUMO}}$)
 - Electronegativity ($\chi = (I + A) / 2$)
 - Chemical Hardness ($\eta = (I - A) / 2$)
 - Chemical Softness ($S = 1 / (2\eta)$)

Data Presentation: Electronic and Reactivity Parameters

Parameter	Description	Calculated Value (eV)
E(HOMO)	Energy of the Highest Occupied MO	Value
E(LUMO)	Energy of the Lowest Unoccupied MO	Value
HOMO-LUMO Gap	Kinetic Stability/Reactivity Index	Value
Ionization Potential	Energy to remove an electron	Value
Chemical Hardness	Resistance to change in electron distribution	Value

For **(1-Ethynylcyclopropyl)methanol**, the HOMO is expected to have significant contributions from the π -system of the alkyne and the lone pairs of the oxygen atom. The LUMO is likely to be an antibonding π^* orbital associated with the ethynyl group. The MEP map will clearly show a negative potential around the oxygen and a positive potential on the hydroxyl and acetylenic protons.

Conclusion

This guide has outlined a rigorous, theory-grounded approach to the computational study of **(1-Ethynylcyclopropyl)methanol**. By systematically applying these protocols for conformational analysis, spectroscopic prediction, and electronic property evaluation, researchers can gain a detailed, predictive understanding of this molecule's behavior. The integration of DFT calculations for geometry, vibrational frequencies, and electronic descriptors provides a powerful, in-silico toolkit that complements and guides experimental work. These computational insights are invaluable for rational drug design, reaction mechanism elucidation, and the development of novel chemical entities where the unique properties of the cyclopropyl, ethynyl, and methanol moieties can be fully exploited.

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